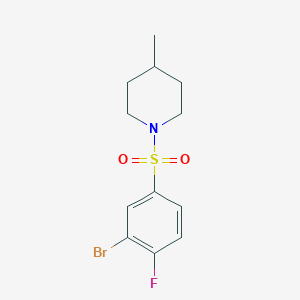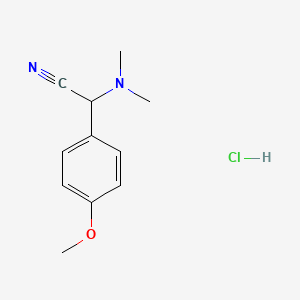
(3,5-二甲基-4-(吡咯烷-1-磺酰基)苯基)硼酸
描述
“(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO4S and a molecular weight of 283.16 g/mol. It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BNO4S/c1-9-8-10 (12 (14)15)4-5-11 (9)18 (16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 . This indicates the presence of a boronic acid group, a pyrrolidin-1-ylsulfonyl group, and two methyl groups attached to a phenyl ring.Physical And Chemical Properties Analysis
This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 283.16 g/mol.科学研究应用
有机光电
硼酸衍生物,包括所提到的化合物,在有机发光二极管 (OLED) 的开发中至关重要。这些化合物对于推进用于 OLED 应用的有机半导体的结构设计和合成至关重要,显示出作为“无金属”红外发射器的希望,并改善器件性能和效率(Squeo 和 Pasini,2020)。
药物化学
在药物化学中,吡咯烷,一种所讨论的硼酸衍生物的成分,被广泛用于制造治疗人类疾病的化合物。将其纳入药物设计中允许有效探索药效团空间并有助于分子的立体化学。这种多功能性增强了候选药物的三维覆盖范围,从而导致了多样化的生物学特征(Li Petri 等,2021)。
超分子化学
硼酸衍生物也是源自杯芳烃成分的超分子胶囊自组装的关键。这些结构显示出各种应用的潜力,包括作为传感器和封装小分子。硼酸衍生物的多功能性和易于改性促进了复杂分子结构的构建(Ballester,2011)。
药物发现
硼酸被纳入药物发现工作的原因是它们具有增强药物效力和改善药代动力学特征的潜力。硼酸类药物,包括源自或与所讨论的化合物相关的药物,已被批准用于各种治疗应用,这表明这些衍生物在药物化学中的重要性越来越高(Plescia 和 Moitessier,2020)。
安全和危害
The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
作用机制
Target of Action
The primary target of (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds , which is a crucial step in many organic synthesis processes.
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , which suggests it may have favorable bioavailability characteristics.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds from simpler precursors.
生化分析
Biochemical Properties
(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making it a valuable tool in studying protease functions and developing protease inhibitors .
Cellular Effects
The effects of (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid on various cell types include modulation of cell signaling pathways and gene expression. It has been observed to influence the MAPK/ERK pathway, leading to altered cellular responses such as proliferation and apoptosis. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid exerts its effects through the formation of a boronate ester with the hydroxyl groups of serine residues in enzymes. This binding interaction results in the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. The compound’s ability to inhibit serine proteases is particularly noteworthy, as it provides insights into enzyme regulation and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that its inhibitory effects on enzymes remain consistent, making it a reliable reagent for biochemical assays .
Dosage Effects in Animal Models
Studies on the dosage effects of (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits target enzymes without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of careful dosage optimization in therapeutic applications .
Transport and Distribution
Within cells and tissues, (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution profile is influenced by factors such as tissue permeability and binding affinity .
Subcellular Localization
The subcellular localization of (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is primarily determined by its targeting signals and post-translational modifications. It is often directed to specific compartments such as the cytoplasm and nucleus, where it can interact with target enzymes and proteins. This localization is crucial for its activity and function within the cell .
属性
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-9-7-11(13(15)16)8-10(2)12(9)19(17,18)14-5-3-4-6-14/h7-8,15-16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBGRLKZHUJREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)

![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)


![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)


![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)
![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)
